molecular formula C13H10FNO3 B2572840 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941869-24-5

1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2572840
CAS No.: 941869-24-5
M. Wt: 247.225
InChI Key: YSFIOBPLMUNQEI-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The compound is registered with the Chemical Abstracts Service under the number 941869-24-5, providing a unique identifier for this specific molecular structure. The molecular formula C₁₃H₁₀FNO₃ accurately describes the atomic composition, while the molecular weight of 247.22 grams per mole establishes its precise mass characteristics.

The structural identification of this compound reveals a complex heterocyclic architecture centered around a 2-oxo-1,2-dihydropyridine core. The Simplified Molecular Input Line Entry System representation, expressed as c1(c(=O)n(Cc2cc(F)ccc2)ccc1)C(=O)O, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C13H10FNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) offers another standardized method for representing the molecular structure.

The three-dimensional structure consists of a six-membered dihydropyridine ring featuring a ketone group at the 2-position and a carboxylic acid group at the 3-position. The nitrogen atom at the 1-position bears a 3-fluorobenzyl substituent, where the fluorine atom is positioned at the meta position of the benzyl ring. This specific substitution pattern creates unique electronic and steric properties that influence the compound's chemical behavior and potential biological activity.

Property Value
Chemical Abstracts Service Number 941869-24-5
Molecular Formula C₁₃H₁₀FNO₃
Molecular Weight 247.22 g/mol
International Union of Pure and Applied Chemistry Name 1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
International Chemical Identifier Key YSFIOBPLMUNQEI-UHFFFAOYSA-N

Historical Context and Discovery Timeline

The development of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, including this compound, represents an evolution in heterocyclic chemistry that builds upon foundational work in pyridine and dihydropyridine synthesis. The broader class of 1,4-dihydropyridines gained prominence following Arthur Rudolf Hantzsch's pioneering work in 1881, when he reported the multi-component organic reaction that became known as the Hantzsch pyridine synthesis. This seminal contribution established the framework for synthesizing dihydropyridine derivatives through reactions involving aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate or ammonia.

The specific synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives emerged as researchers sought to create novel heterocyclic scaffolds with enhanced biological activity and synthetic utility. Recent investigations have demonstrated that these compounds can be prepared through heterocyclization reactions involving aminomethylidene derivatives of Meldrum's acid with various nitrogen-containing reagents. The incorporation of fluorinated benzyl substituents represents a modern approach to modifying the pharmacological and chemical properties of these heterocyclic systems.

Contemporary research efforts have focused on developing efficient synthetic methodologies for preparing functionalized dihydropyridine derivatives. The activation of ynones with triflic anhydride, followed by nucleophilic addition of bis(trimethylsilyl) ketene acetals, has emerged as a viable synthetic route for producing various dihydropyridine carboxylic acid derivatives. These synthetic advances have enabled researchers to access previously challenging molecular architectures and explore their potential applications in medicinal chemistry and materials science.

The historical trajectory of dihydropyridine research has been driven by the recognition that these compounds serve as important pharmacophores in drug development. The ability to introduce diverse substituents, including fluorinated aromatic groups, has expanded the scope of structure-activity relationship studies and opened new avenues for drug discovery research. This historical context underscores the significance of compounds like this compound as representative examples of modern heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry research. The dihydropyridine scaffold represents one of the most versatile and therapeutically relevant heterocyclic frameworks in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including voltage-gated calcium channel antagonism, antihypertensive effects, and antitumor properties. The incorporation of fluorine-containing substituents further enhances the potential of these compounds by introducing unique electronic and metabolic characteristics that can improve drug-like properties.

The structural features of this compound make it particularly valuable as a building block in organic synthesis and drug discovery programs. The presence of both carboxylic acid and ketone functionalities provides multiple sites for chemical modification and derivatization, enabling researchers to create libraries of related compounds for biological screening. The 3-fluorobenzyl substituent introduces specific electronic effects through the electronegative fluorine atom, which can influence binding affinity to biological targets and metabolic stability.

Research investigations have demonstrated that dihydropyridine carboxylic acid derivatives exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that compounds structurally related to this compound can achieve micromolar potency against colon cancer cells, with specific derivatives showing activity in the range of 7.94 to 9.24 micromolar against HCT-15 cell lines. These findings highlight the potential of this compound class as leads for anticancer drug development.

The synthetic accessibility of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives through established methodologies makes them attractive targets for medicinal chemistry programs. The ability to systematically vary the substituents on both the pyridine ring and the nitrogen atom enables structure-activity relationship studies that can guide the optimization of biological activity. Furthermore, computational studies using density functional theory have demonstrated that molecular parameters of these compounds correlate well with experimental cytotoxic activity, providing valuable insights for rational drug design approaches.

Research Application Significance
Cancer Research Demonstrated cytotoxic activity against HCT-15 colon cancer cells
Synthetic Chemistry Versatile building block for library synthesis
Structure-Activity Studies Multiple modification sites for optimization
Computational Chemistry Good correlation between calculated and experimental properties
Pharmacophore Development Representative of bioactive dihydropyridine scaffold

The relevance of this compound extends beyond its immediate therapeutic potential to encompass its role as a model compound for understanding the fundamental principles governing heterocyclic chemistry. The systematic study of such compounds contributes to the broader knowledge base that informs the design of new drugs and materials, making it an important subject for continued research investigation.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIOBPLMUNQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

  • Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a substitution reaction, where a fluorobenzyl halide reacts with the pyridine ring under controlled conditions.

  • Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: Reduced forms of the compound, which may have different biological activities.

  • Substituted Derivatives: Compounds with different substituents on the pyridine ring, leading to diverse chemical properties.

Scientific Research Applications

Pharmaceutical Applications

This compound has shown significant promise in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. Its structure allows it to modulate neurotransmitter activity effectively.

Key Findings:

  • Neurotransmitter Modulation : Research indicates that derivatives of this compound can influence serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety .
  • Anticancer Properties : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Agrochemical Applications

In agriculture, 1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is utilized in the formulation of agrochemicals. Its efficacy as a pesticide has been noted due to its ability to disrupt pest metabolic processes.

Key Findings:

  • Pest Control : The compound has been incorporated into formulations that target specific pests while minimizing environmental impact, aligning with sustainable agricultural practices .

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in developing advanced materials such as polymers and coatings.

Key Findings:

  • Thermal Stability : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug development for neurological disordersModulates neurotransmitter activity
Anticancer agentsCytotoxic effects on cancer cell lines
AgrochemicalsPesticide formulationsEffective pest control with minimal impact
Material SciencePolymer and coating developmentEnhanced thermal stability and chemical resistance

Case Study 1: Neuropharmacology

A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on serotonin receptors. Results indicated promising binding affinities that could lead to new treatments for mood disorders .

Case Study 2: Agricultural Chemistry

Research conducted by the International Journal of Pest Management highlighted the effectiveness of this compound in controlling aphid populations on crops. The study found that formulations containing this compound significantly reduced pest populations without harming beneficial insects .

Mechanism of Action

The mechanism by which 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogs bearing different substituents:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Melting Point (°C) Yield (%)
1-(3-Fluorobenzyl)-2-oxo-... 3-Fluorobenzyl C₁₂H₈FNO₃ 233.20 1268128-55-7 Not reported Not reported
1-(4-Fluorobenzyl)-2-oxo-... 4-Fluorobenzyl C₁₂H₈FNO₃ 233.20 868171-67-9 Not reported Not reported
1-(3-Chlorobenzyl)-2-oxo-... 3-Chlorobenzyl C₁₃H₁₀ClNO₃ 263.68 338754-68-0 Not reported Not reported
1-(3,4-Difluorobenzyl)-2-oxo-... 3,4-Difluorobenzyl C₁₃H₉F₂NO₃ 265.00 1001413-01-9 Not reported Not reported
1-(2-Fluorobenzyl)-2-oxo-... 2-Fluorobenzyl C₁₃H₁₀FNO₃ 247.22 941869-31-4 Not reported Not reported
1-Benzyl-2-oxo-... (Parent analog) Benzyl C₁₃H₁₁NO₃ 229.23 Not provided 128–130 67
1-[3-(Trifluoromethyl)benzyl]-2-oxo-... 3-Trifluoromethylbenzyl C₁₄H₁₀F₃NO₃ 315.23 338754-66-8 Not reported Not reported

Key Observations:

  • Electronic Effects : Fluorine substituents (electron-withdrawing) increase polarity compared to the parent benzyl compound. The trifluoromethyl group (CF₃) in CAS 338754-66-8 enhances lipophilicity significantly .
  • Positional Isomerism: The 3-fluoro and 4-fluoro isomers (CAS 1268128-55-7 vs.
  • Halogen Substitution : Chlorine (in CAS 338754-68-0) increases molecular weight by ~30 Da compared to fluorine analogs, which may influence solubility and metabolic stability .

Structural and Spectroscopic Comparisons

  • NMR Trends :

    • 1-Benzyl analog (CAS 6) : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.27–7.40 ppm (benzyl) and δ 8.36–8.42 ppm (pyridine H-4,6). The carboxylic acid proton appears at δ 14.46 ppm .
    • Fluorinated Analogs : Fluorine substituents deshield adjacent protons, causing upfield/downfield shifts depending on position. For example, 3-fluorobenzyl protons may exhibit distinct splitting patterns compared to 4-fluorobenzyl .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) within 1 ppm error, as seen in compounds like 4a-p .

Biological Activity

1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 941869-24-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : 1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • Molecular Formula : C₁₃H₁₀FNO₃
  • Molecular Weight : 247.23 g/mol
  • Purity : ≥95%

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

In preclinical models, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism may involve modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. Results indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against oxidative damage in tissues.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with specific receptors involved in pain and inflammation has been hypothesized but requires further investigation.
  • Gene Expression Regulation : The compound may influence gene expression related to inflammation and oxidative stress responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests that it could be beneficial in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coliJournal of Medicinal Chemistry
Anti-inflammatoryReduced TNF-α productionExperimental Biology and Medicine
AntioxidantScavenging of free radicalsFree Radical Biology and Medicine

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine core and substituents undergo oxidation under controlled conditions:

  • N-Oxidation : The pyridine ring can be oxidized to form N-oxides using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.

  • Side-Chain Oxidation : The 3-fluorobenzyl group may oxidize to a benzoic acid derivative under strong oxidizing agents like KMnO₄.

Reagent Conditions Product
m-CPBACH₂Cl₂, 0–25°CN-oxide derivative
KMnO₄ (aq)Acidic, reflux3-Fluorobenzoic acid + pyridine fragments

Reduction Reactions

Reductive transformations target the ketone and carboxylic acid groups:

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to a hydroxyl group, yielding a diol intermediate.

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to a primary alcohol.

Reagent Conditions Product
H₂/Pd-CEtOH, 25°C, 1 atm1-(3-Fluorobenzyl)-2-hydroxy-1,2-dihydropyridine-3-carboxylic acid
LiAlH₄Dry THF, reflux1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-methanol

Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

  • Fluorine Displacement : Amines or thiols replace the fluorine atom under basic conditions (e.g., NaH in DMF) .

  • Regioselectivity : Reactions with alkyl halides occur preferentially at the sulfur atom in related thioamide analogs .

Reagent Conditions Product
BenzylamineNaH, DMF, 80°C1-(3-(Benzylamino)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Ethyl mercaptanK₂CO₃, DMSO, 60°C1-(3-(Ethylthio)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Decarboxylation

The carboxylic acid group undergoes decarboxylation under mild basic conditions:

  • Reagents : Potassium carbonate (K₂CO₃) in toluene at 110°C removes CO₂, yielding a 3-unsubstituted dihydropyridine .

Reagent Conditions Product
K₂CO₃Toluene, 110°C, 6 hrs1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine

Esterification and Amidation

The carboxylic acid group is functionalized via standard methods:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

  • Amidation : Coupling agents like EDCl/HOBt facilitate peptide bond formation with amines.

Reagent Conditions Product
MeOH/H₂SO₄Reflux, 12 hrsMethyl 1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
EDCl/HOBt + R-NH₂DMF, 25°C, 24 hrs1-(3-Fluorobenzyl)-2-oxo-N-alkyl-1,2-dihydropyridine-3-carboxamide

Ring Functionalization

The dihydropyridine ring undergoes electrophilic substitution:

  • Bromination : N-Bromosuccinimide (NBS) adds bromine at the 5-position of the pyridine ring.

Reagent Conditions Product
NBSCCl₄, AIBN, 80°C5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Key Research Findings

  • Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to the meta position .

  • Biological Relevance : Decarboxylated derivatives show enhanced interactions with DNA gyrase, analogous to fluoroquinolones .

  • Synthetic Utility : The compound serves as a precursor for antimicrobial and anticancer agents via targeted functionalization .

Q & A

Q. What are the established synthetic routes for 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: The compound is synthesized via ternary condensation reactions involving Meldrum’s acid, triethyl orthoformate, and aniline derivatives. For example:

  • Step 1: Condensation of Meldrum’s acid with triethyl orthoformate and a fluorinated benzylamine derivative to form an intermediate.
  • Step 2: Reaction with cyanoacetamides under alkaline conditions (e.g., KOH) to yield the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold .
  • Key Considerations: Optimize reaction temperature (typically 80–100°C) and stoichiometric ratios to minimize byproducts like unsubstituted pyridones.

Q. How is the compound characterized structurally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorobenzyl group at N1, carboxylic acid at C3).
  • X-ray Crystallography: Employ SHELX programs (SHELXL for refinement) to resolve crystal structures. For example, SHELXL can handle twinning or high-resolution data to refine hydrogen bonding networks involving the carboxylic acid group .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (265.212 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., Glide Schrödinger Suite) reveals interactions with enzymes like SARS-CoV-2 Mpro. Key observations:
    • The carboxylic acid group forms hydrogen bonds with residues (e.g., GLN189, GLU166) in the active site.
    • The 3-fluorobenzyl group enhances hydrophobic interactions with residues like MET49 and LEU141 .
  • SAR Strategy: Compare analogs (e.g., 3,4-difluorobenzyl vs. 3-fluorobenzyl derivatives) to assess fluorine’s role in binding affinity and selectivity.

Q. How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

  • Refinement Techniques: Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disordered fluorobenzyl groups, apply PART and SUMP restraints to refine occupancy .
  • Validation Tools: Check R-factors (e.g., R1 < 0.05 for high-resolution data) and validate geometry using CCDC Mercury’s bond-length/bond-angle deviation reports.

Q. What in silico strategies predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate:
    • LogP: ~1.2 (moderate lipophilicity due to fluorobenzyl group).
    • Solubility: Low aqueous solubility (requires formulation optimization).
    • Metabolic Stability: Cytochrome P450 interactions predicted via StarDrop’s IsoPrime module.
  • Toxicity Screening: Use ProTox-II to assess potential hepatotoxicity linked to the pyridine scaffold .

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